![molecular formula C14H13N3O3S B5667224 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods, including the use of N-phenacylbenzothiazolium bromides with nitroalkenes to produce thiazole derivatives through cycloaddition reactions, indicating a possible pathway for synthesizing related structures (Jin et al., 2017).
Molecular Structure Analysis
Crystallography studies, such as those conducted by Al-Hourani et al. (2016), provide insights into the molecular structure of related compounds, offering a foundation for understanding the structural characteristics of "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Research on related compounds reveals information about their reactivity and chemical properties. For example, the work by Androsov and Neckers (2007) on 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole discusses its reactivity and potential for forming various derivatives through nucleophilic reactions, which might be relevant for understanding the chemical behavior of "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" (Androsov & Neckers, 2007).
Physical Properties Analysis
Studies on compounds with similar structural features can provide insights into their physical properties, such as solubility, melting point, and stability. However, specific data on "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" would require targeted research.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemicals, can be inferred from studies on similar compounds. For instance, research by Rahmani et al. (2017) on related thiazolidin-4-one derivatives offers insights into their chemical behavior and potential reactions (Rahmani et al., 2017).
properties
IUPAC Name |
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOTWGDWNKBFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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